molecular formula C15H10ClF3O3 B1475012 5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde CAS No. 1835283-96-9

5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde

Cat. No.: B1475012
CAS No.: 1835283-96-9
M. Wt: 330.68 g/mol
InChI Key: HPMPZSLSOKYBMU-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-(trifluoromethoxy)benzyloxy)benzaldehyde is a chemical compound with the CAS Number: 1092461-15-8 . It has a molecular weight of 224.57 . The compound is typically stored at ambient temperature and is in liquid form .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . Its molecular weight is 224.57 .

Scientific Research Applications

Reaction with Stabilized Sulfur Ylides

  • Study Focus: This study explored the reaction of different benzaldehydes with stabilized sulfur ylides. It highlights the highly stereoselective synthesis process involved (Fernández, Durante-Lanes, & López-Herrera, 1990).

Antimicrobial Applications

  • Study Focus: Research on the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes and their application as antimicrobial additives to oils and fuels is significant. This demonstrates the potential antimicrobial properties of these compounds (Talybov, Akhmedova, & Yusubov, 2022).

Synthesis of 2-(alkylamino)-1-arylethanols

  • Study Focus: The synthesis process of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines was explored. This process uses benzaldehydes and has implications in various synthetic routes (Moshkin & Sosnovskikh, 2013).

Oxidation of Benzyl Alcohol

  • Study Focus: A study focusing on the oxidation of benzyl alcohol to benzaldehyde using sulfated Ti-SBA-15 catalysts. This research is pertinent in the context of chemical industries like cosmetics, perfumery, and food (Sharma, Soni, & Dalai, 2012).

Synthesis of Tetrahydroisoquinolin-4-ols

  • Study Focus: The research on the one-pot synthesis of tetrahydroisoquinolin-4-ols via acid-catalyzed rearrangement of 5-aryloxazolidines. This study provides insights into efficient synthesis methods in organic chemistry (Moshkin & Sosnovskikh, 2013).

Antioxidant Activity Study

  • Study Focus: An investigation into the in vitro antioxidant activity and physicochemical properties of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives. This research contributes to the understanding of the antioxidant properties of benzaldehyde derivatives (Yüksek et al., 2015).

Reaction with Arylmagnesium Bromides

  • Study Focus: A study on the reaction of 5-aryloxazolidines with arylmagnesium bromides as a new route to N-benzyl-β-hydroxyphenethylamines. This method is important for preparing 4-aryl-1,2,3,4-tetrahydroisoquinolines, which have various applications in organic synthesis (Moshkin & Sosnovskikh, 2013).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-chloro-2-[[4-(trifluoromethoxy)phenyl]methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c16-12-3-6-14(11(7-12)8-20)21-9-10-1-4-13(5-2-10)22-15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMPZSLSOKYBMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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